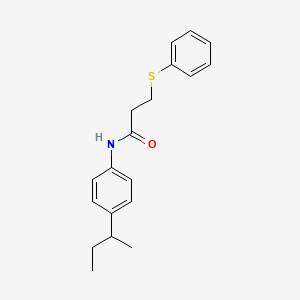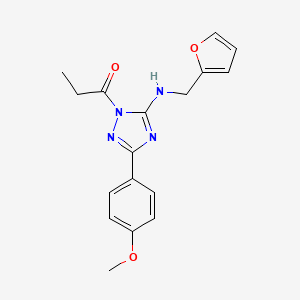
N-(4-sec-butylphenyl)-3-(phenylthio)propanamide
Descripción general
Descripción
N-(4-sec-butylphenyl)-3-(phenylthio)propanamide, also known as SBPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of amides and is commonly used in the field of medicinal chemistry for its unique properties. In
Mecanismo De Acción
The exact mechanism of action of N-(4-sec-butylphenyl)-3-(phenylthio)propanamide is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and immune function. This compound has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce seizure activity in animal models of epilepsy. This compound has been investigated for its potential to modulate the immune system and to treat inflammatory bowel disease. In addition, it has been shown to have a favorable safety profile and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-sec-butylphenyl)-3-(phenylthio)propanamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Direcciones Futuras
There are several potential future directions for N-(4-sec-butylphenyl)-3-(phenylthio)propanamide research. One area of interest is the development of novel analogs with improved pharmacokinetic properties and potency. Another area of interest is the investigation of this compound's potential to treat other neurological disorders, such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for therapeutic intervention.
Conclusion:
In conclusion, this compound is a promising compound with potent anti-inflammatory, analgesic, and anticonvulsant activities. Its unique properties make it a valuable tool in the field of medicinal chemistry, and its potential therapeutic applications make it an attractive candidate for further research. While there are limitations to its use in lab experiments, the future directions for this compound research are numerous and exciting.
Aplicaciones Científicas De Investigación
N-(4-sec-butylphenyl)-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities in various animal models. This compound has also been investigated for its potential to treat neuropathic pain, epilepsy, and other neurological disorders. In addition, it has been studied for its potential to modulate the immune system and to treat inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-3-15(2)16-9-11-17(12-10-16)20-19(21)13-14-22-18-7-5-4-6-8-18/h4-12,15H,3,13-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJXVYRVNXJCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4200105.png)
![N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4200113.png)
![4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]amino}carbonyl)phenyl propionate](/img/structure/B4200117.png)
![8-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4200123.png)
![4-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200125.png)
![5-bromo-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B4200133.png)
![3-[1-acetyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone](/img/structure/B4200135.png)
![N-(2-hydroxyethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-(4-methylphenyl)propanamide](/img/structure/B4200142.png)
![N-(2,6-difluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4200150.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4200151.png)

![2-{[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4200173.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4200190.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4200193.png)